molecular formula C12H11NO2S B1276685 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 26176-22-7

2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B1276685
CAS No.: 26176-22-7
M. Wt: 233.29 g/mol
InChI Key: AFUGGWFQZJEYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a heterocyclic compound that combines a pyrrole ring with a cyclopenta[b]thiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Cyclopenta[b]thiophene Formation: This step involves the construction of the cyclopenta[b]thiophene core, which can be achieved through a series of cyclization reactions starting from appropriate thiophene precursors.

    Coupling of Pyrrole and Cyclopenta[b]thiophene: The final step involves coupling the pyrrole ring with the cyclopenta[b]thiophene core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its heterocyclic structure is similar to many bioactive molecules, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or conductive polymers. Its electronic properties are of particular interest for applications in organic electronics.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid: Similar structure but lacks the cyclopenta ring.

    5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid: Similar structure but lacks the pyrrole ring.

    2-(1H-pyrrol-1-yl)-4,5-dihydrothiophene-3-carboxylic acid: Similar structure but with a different thiophene ring configuration.

Uniqueness

The uniqueness of 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid lies in its combined pyrrole and cyclopenta[b]thiophene structure, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, from synthetic chemistry to materials science.

Properties

IUPAC Name

2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)10-8-4-3-5-9(8)16-11(10)13-6-1-2-7-13/h1-2,6-7H,3-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUGGWFQZJEYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146315
Record name 5,6-Dihydro-2-(1H-pyrrol-1-yl)-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26176-22-7
Record name 5,6-Dihydro-2-(1H-pyrrol-1-yl)-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26176-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-2-(1H-pyrrol-1-yl)-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.